1-(6-methyl-2-pyridinyl)-N-(4-morpholinophenyl)-1H-imidazole-4-carboxamide
Description
1-(6-Methyl-2-pyridinyl)-N-(4-morpholinophenyl)-1H-imidazole-4-carboxamide (CAS: 477890-18-9) is a synthetic imidazole-4-carboxamide derivative with the molecular formula C20H21N5O2 and a molecular weight of 363.42 g/mol . The compound features two distinct substituents: a 6-methyl-2-pyridinyl group at the imidazole ring's 1-position and a 4-morpholinophenyl group attached via the carboxamide nitrogen (Figure 1).
Its primary applications are highlighted in in silico and in vitro studies targeting viral proteases, such as SARS-CoV-2 main protease (Mpro), where it demonstrates competitive binding affinity .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-N-(4-morpholin-4-ylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-15-3-2-4-19(22-15)25-13-18(21-14-25)20(26)23-16-5-7-17(8-6-16)24-9-11-27-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTFCWAGXNOFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-methyl-2-pyridinyl)-N-(4-morpholinophenyl)-1H-imidazole-4-carboxamide, commonly referred to as a pyridine-imidazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various biologically active imidazole derivatives, which have been investigated for their roles in inhibiting key biological pathways relevant to diseases such as cancer and infections.
Chemical Structure
The chemical structure of this compound can be broken down as follows:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Imidazole Core : A five-membered ring containing two nitrogen atoms.
- Morpholine Group : A six-membered ring containing one oxygen and one nitrogen atom, contributing to the compound's solubility and biological activity.
Research indicates that compounds within this structural family often act as inhibitors of various kinases, particularly those involved in cell signaling pathways. The imidazole moiety is known for its ability to coordinate with metal ions, which can be crucial for the inhibition of metalloproteins such as kinases.
Antiproliferative Effects
Several studies have demonstrated the antiproliferative effects of imidazole derivatives on various cancer cell lines. For instance, a study reported that similar compounds exhibited significant growth inhibition against human breast cancer cells (MCF-7) with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Imidazole derivatives have also shown promising antimicrobial properties. Specifically, they have been evaluated against various strains of bacteria and fungi. The compound has been noted for its activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on the imidazole and pyridine rings.
| Substitution | Effect on Activity |
|---|---|
| 6-Methyl Group | Enhances lipophilicity and cellular uptake |
| Morpholine Ring | Increases solubility and reduces toxicity |
| Imidazole Position | Modifications can lead to altered kinase selectivity |
Case Studies
- Inhibition of PI3K/mTOR Pathway : A related study explored the inhibition of the phosphoinositide 3-kinase (PI3K) pathway by imidazole derivatives, showing that compounds with similar structures significantly reduced the phosphorylation of downstream targets involved in cell survival and proliferation.
- Antitrypanosomal Activity : Another investigation focused on the anti-trypanosomal properties of imidazole derivatives, where it was found that modifications at the pyridine position could enhance selectivity against Trypanosoma brucei, a parasite responsible for sleeping sickness.
Comparison with Similar Compounds
Imidazole-4-carboxamide derivatives are a versatile class of compounds with applications in antiviral and enzyme inhibition. Below is a detailed comparison of the target compound with structurally or functionally related analogs.
Structural and Functional Analogues
X77 (Reference Ligand for SARS-CoV-2 Mpro)
X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide) is a co-crystallized ligand used as a reference in SARS-CoV-2 Mpro inhibition studies .
- Key Differences: X77 contains a 4-tert-butylphenyl group and a cyclohexylamino substituent, whereas the target compound features a 4-morpholinophenyl group and 6-methyl-2-pyridinyl . Binding Interactions: X77 forms four hydrogen bonds with Mpro residues (Asn142, Gly143, His163, Glu166), while the target compound forms six hydrogen bonds (Met49, Asn142, Gly143, Met165, Glu166), suggesting enhanced target engagement . Binding Affinity: Both compounds exhibit similar docking scores (X77: −8.05 kcal/mol; target compound: −8.21 kcal/mol), indicating comparable potency despite structural variations .
N-(Sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
This analog (CAS: n/a; molecular weight: 258.32 g/mol) replaces the morpholinophenyl group with a sec-butyl substituent .
- Key Differences: The smaller molecular weight (258.32 vs.
1-Deazaadenosine Derivatives (Non-Nucleoside ADA Inhibitors)
A related class of imidazole-4-carboxamides includes compounds like 1-(1-hydroxy-4-phenylbutan-2-yl)-1H-imidazole-4-carboxamide, which are optimized for adenosine deaminase (ADA) inhibition .
- The target compound’s morpholinophenyl group may improve solubility but requires further pharmacokinetic validation.
Comparative Data Table
Research Findings and Implications
- Target Compound vs. X77 : The target compound’s additional hydrogen bonds (6 vs. 4) may improve target residence time, though its binding energy is only marginally better (−8.21 vs. −8.05 kcal/mol). This suggests that hydrophobic interactions from the tert-butyl group in X77 compensate for fewer hydrogen bonds .
- Morpholinophenyl vs. Sec-butyl: The morpholinophenyl group’s polar morpholine ring likely enhances solubility compared to the hydrophobic sec-butyl group, which may explain the discontinuation of the latter .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
